Product packaging for orciprenaline sulfate(Cat. No.:CAS No. 145020-68-4)

orciprenaline sulfate

Cat. No.: B1175037
CAS No.: 145020-68-4
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Description

Orciprenaline sulfate, also known internationally as Metaproterenol sulfate, is a well-characterized beta-adrenergic receptor agonist established as a valuable tool for respiratory research . This compound acts as a moderately selective β2-adrenergic receptor agonist , binding to receptors in the bronchial smooth muscle and initiating a signaling cascade that results in bronchodilation . Its primary mechanism involves the activation of adenylate cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to the relaxation of airway smooth muscle and inhibition of the release of inflammatory mediators from cells like mast cells . In research applications, this compound is primarily used to study mechanisms of bronchodilation and the pathophysiology of obstructive airway diseases such as asthma, chronic bronchitis, and emphysema . Its specific research value includes its role in investigating the β2-adrenergic signaling pathway and its effects on bronchial smooth muscle relaxation. Studies have also explored its secondary anti-inflammatory activity , as it has been shown to reduce the release of pro-inflammatory mediators . Furthermore, its physicochemical properties, including a molecular formula of C 22 H 36 N 2 O 10 S and a molecular weight of 520.59 g/mol, make it a candidate for analytical and pharmacological assay development . Researchers will find this high-quality compound essential for in vitro and in vivo studies aimed at advancing the understanding of respiratory therapeutics.

Properties

CAS No.

145020-68-4

Molecular Formula

C45H57N3O5

Synonyms

1,3-Benzenediol, 5-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]-, (R)-, sulfate (2:1) (salt) (9CI)

Origin of Product

United States

Historical and Foundational Research Perspectives on Orciprenaline Sulfate

Genesis and Early Academic Inquiry of Orciprenaline Sulfate (B86663)

The development of orciprenaline, also known as metaproterenol (B1677457), was a direct outcome of the scientific quest for more effective and selective bronchodilators. wikipedia.org It emerged in 1961 as a longer-acting alternative to the non-selective beta-agonist isoprenaline. wikipedia.org A key structural difference from earlier catecholamines is that orciprenaline is a resorcinol (B1680541) analogue of isoproterenol (B85558), a modification that confers resistance to metabolism by catechol-O-methyltransferase (COMT), thereby prolonging its action. chemicalbook.com

Early academic inquiry focused on its synthesis and pharmacological characterization. The manufacturing process involved the reaction of 3,5-diacetoxyacetophenone with bromine and subsequently with isopropylamine (B41738) to produce 1-(3,5-dihydroxyphenyl)-2-isopropylaminoethanone. chemicalbook.com This intermediate was then hydrogenated to yield 1-(3,5-dihydroxyphenyl)-1-hydroxy-2-isopropylamino-ethane, which was then reacted with sulfuric acid to form the sulfate salt. chemicalbook.com Initial studies demonstrated its efficacy in reversing bronchospasm associated with conditions like bronchial asthma, chronic bronchitis, and pulmonary emphysema. aapharma.ca

Contextualization within the Evolution of Adrenergic Compounds Research

The story of orciprenaline is deeply intertwined with the evolution of research into adrenergic compounds. The journey began with the isolation of adrenaline (epinephrine) in 1901 and its subsequent use in asthma treatment. wikipedia.org However, its non-selective nature led to significant side effects. wikipedia.org The 1940s saw the discovery of isoproterenol (isoprenaline), which offered a better side-effect profile but still lacked specificity. wikipedia.orgmdpi.com

A pivotal moment in adrenergic research was the classification of adrenergic receptors into alpha and beta subtypes by Raymond Ahlquist in 1948. mdpi.comispyphysiology.com This was followed by the further subdivision of beta-receptors into β1 and β2 in 1967, a discovery that was crucial for the development of more selective drugs. wikipedia.orgnih.gov The understanding that β2-receptors were primarily responsible for bronchodilation spurred the development of β2-selective agonists. wikipedia.org

Orciprenaline was a product of this era, representing a step towards greater selectivity and a longer duration of action compared to its predecessors. wikipedia.org Although it was less potent than isoproterenol, its modified structure was a significant advancement. wikipedia.orgchemicalbook.com This paved the way for the development of even more selective and longer-acting β2-agonists like salbutamol (B1663637), terbutaline (B1683087), and later, salmeterol (B1361061) and formoterol. wikipedia.orgnih.gov

Table 1: Evolution of Key Adrenergic Agonists This table is interactive. Click on the headers to sort.

CompoundYear of Discovery/IntroductionKey Characteristics
Adrenaline (Epinephrine)1901Non-selective adrenergic agonist. wikipedia.org
Isoproterenol (Isoprenaline)1940sNon-selective β-agonist with fewer side effects than adrenaline. wikipedia.orgmdpi.com
Orciprenaline 1961 Longer-acting β2-agonist, but less potent than isoproterenol. wikipedia.org
Salbutamol (Albuterol)Mid-1960sMore selective β2-agonist with fewer cardiac side effects. wikipedia.orgnih.gov
TerbutalineA few years after SalbutamolAnother selective β2-agonist. wikipedia.org
Salmeterol1990Long-acting β2-agonist (up to 12 hours). wikipedia.org
FormoterolShortly after SalmeterolLong-acting β2-agonist. wikipedia.org

Methodological Advancements Driving Orciprenaline Sulfate Research

The scientific investigation of this compound has been propelled by a variety of advancing analytical techniques. These methods have been crucial for its detection, quantification, and the study of its metabolic fate.

Early methods included spectrophotometry . Colorimetric methods were developed based on the reaction of orciprenaline with reagents like diazotized 5-chloro-2,4-dinitroaniline (B7883426) or through nitrosation to produce colored products that could be quantified. ekb.egoup.comoup.com Infrared spectrophotometry was also employed to determine the presence of occluded solvents in the bulk drug. rsc.org More recently, a highly sensitive spectrofluorimetric method has been described that measures the native fluorescence of orciprenaline, allowing for its detection at very low concentrations in biological fluids. nih.gov

Chromatographic techniques have been central to orciprenaline research. High-performance liquid chromatography (HPLC) has been widely used for its separation and quantification in pharmaceutical formulations and biological samples. jgtps.com The development of Quality by Design (QbD) approaches in HPLC method development has led to more robust and reliable analytical procedures. jgtps.compnrjournal.com Gas chromatography-mass spectrometry (GC-MS) has also been a valuable tool, particularly for the quantitative determination of orciprenaline in human plasma, often utilizing stable isotope dilution for enhanced accuracy. wiley.comnih.gov Furthermore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has provided a highly sensitive and specific method for the bioanalytical estimation of this compound in plasma. thepharmajournal.com

The study of orciprenaline's metabolism was significantly advanced by techniques like ion exchange column chromatography, which was used to isolate its major metabolite, orciprenaline-3-O-sulfate, from urine. The structural confirmation of this metabolite relied on a combination of enzymatic hydrolysis with sulfatase followed by HPLC with fluorescence detection, as well as advanced spectroscopic methods like proton nuclear magnetic resonance (NMR) spectroscopy and fast atom bombardment mass spectrometry.

Electrochemical methods have also found application in the analysis of orciprenaline. Techniques such as flow injection analysis with amperometric detection have been explored for its determination. aitech.ac.jp

Table 2: Analytical Methodologies for this compound Research This table is interactive. You can filter the data by selecting from the dropdown menus.

MethodologyApplicationKey Findings/Advantages
SpectrophotometryQuantification in pure form and pharmaceuticals. ekb.egRapid, simple, and sensitive methods based on colorimetric reactions. ekb.egoup.com
SpectrofluorimetryDetermination in biological fluids and pharmaceuticals. nih.govUltra-sensitive with low detection limits. nih.gov
HPLCAssay in pharmaceutical formulations and bioanalysis. jgtps.comgyanvihar.orgPrecise, rapid, and accurate; QbD principles enhance method robustness. jgtps.com
GC-MSQuantitative determination in human plasma. wiley.comnih.govHigh sensitivity and specificity, especially with isotope dilution. wiley.com
LC-MS/MSBioanalytical method validation in plasma. thepharmajournal.comNovel, simple, and sensitive with a low limit of quantification. thepharmajournal.com
Electrochemical DetectionDetermination in pharmaceutical preparations. aitech.ac.jpOffers alternative approaches for quantification.

Rationale for Continued Scholarly Investigation of this compound

Despite the development of more selective β2-agonists, scholarly interest in this compound continues for several reasons. Its historical context provides a valuable case study in the evolution of drug design and the understanding of structure-activity relationships among adrenergic agonists.

From a metabolic standpoint, the fact that orciprenaline's primary metabolic pathway is sulfation, with the formation of orciprenaline-3-O-sulfate, makes it a useful model compound for studying the activity of sulfotransferase enzymes, particularly SULT1A3. Understanding the pharmacokinetics and metabolism of older drugs like orciprenaline can provide insights that are relevant to the development of new chemical entities.

Furthermore, the analytical methods developed for orciprenaline, from early colorimetric assays to modern hyphenated techniques, contribute to the broader field of pharmaceutical analysis. The challenges associated with its detection in various matrices have driven innovation in analytical chemistry.

Finally, while its clinical use has declined in some regions due to a less favorable risk-benefit profile compared to newer agents, its pharmacological properties are still of interest in comparative studies. service.gov.ukwww.gov.uk Research into its effects on different receptor subtypes and its potential interactions continues to contribute to the fundamental understanding of adrenergic pharmacology. nih.govresearcher.life The development of novel drug delivery systems, such as fast-dissolving oral films, has also been explored to potentially enhance its bioavailability and provide a rapid onset of action. ijper.org

Chemical Synthesis, Derivatization, and Stereochemical Investigations of Orciprenaline Sulfate

Established Synthetic Pathways for Orciprenaline

The industrial synthesis of orciprenaline, chemically known as (RS)-5-[1-hydroxy-2-(isopropylamino)ethyl]benzene-1,3-diol, has been well-established for decades. A common pathway begins with 3,5-diacetoxyacetophenone. chemicalbook.comchemicalbook.com This starting material undergoes bromination, followed by a reaction with isopropylamine (B41738), to yield the intermediate 1-(3,5-dihydroxyphenyl)-2-isopropylaminoethanone. chemicalbook.comchemicalbook.com

The final key step is the reduction of the ketone group. The intermediate, as a free base, is dissolved in methanol (B129727) and hydrogenated in the presence of a Raney nickel catalyst at room temperature and approximately 5 atmospheres of pressure. chemicalbook.comchemicalbook.com The hydrogen absorption is typically rapid. Following the reduction, the catalyst is removed via filtration. The resulting methanolic solution of orciprenaline base is then treated with a calculated amount of a 20% sulfuric acid solution in alcohol. chemicalbook.comchemicalbook.com This precipitates the orciprenaline sulfate (B86663) salt, which can be isolated by filtration and purified by recrystallization from 90% alcohol to yield the final product. chemicalbook.comchemicalbook.com An alternative, similar synthesis utilizes 3,5-dibenzyloxyacetophenone as the starting material, which requires a debenzylation step. google.com

Table 1: Established Synthesis of Orciprenaline Sulfate

StepStarting MaterialKey Reagents/CatalystsIntermediate/ProductReference
13,5-diacetoxyacetophenoneBromine, Isopropylamine1-(3,5-dihydroxyphenyl)-2-isopropylaminoethanone chemicalbook.com, chemicalbook.com
21-(3,5-dihydroxyphenyl)-2-isopropylaminoethanoneH₂, Raney Nickel (catalyst)Orciprenaline (base) chemicalbook.com, chemicalbook.com
3Orciprenaline (base)Sulfuric AcidThis compound chemicalbook.com, chemicalbook.com

Novel Approaches in this compound Synthesis and Optimization

While the core synthetic pathways for bulk orciprenaline production are well-established, recent literature focuses less on novel large-scale manufacturing and more on specialized applications, such as the synthesis of metabolites and derivatives for analytical purposes. For instance, a chemical sulfation strategy has been described for producing orciprenaline-3-O-sulfate, a major metabolite. This method involves treating orciprenaline with a sulfur trioxide-triethylamine complex under anhydrous conditions, targeting the phenolic hydroxyl group at the 3-position. This specific sulfation is crucial for studying the drug's metabolism and clearance pathways.

Optimization in the broader context of orciprenaline chemistry has shifted towards the efficiency of derivatization and separation processes. For example, the use of microwave irradiation to accelerate the synthesis of diastereomeric derivatives for analytical enantioseparation represents a modern optimization strategy, significantly reducing reaction times from minutes to seconds. tandfonline.comresearchgate.net

Derivatization Strategies for Structural Analogs and Prodrugs of Orciprenaline

Derivatization of orciprenaline has been explored primarily for two purposes: analytical resolution of its enantiomers and the creation of prodrugs with modified pharmacokinetic properties.

For analytical purposes, orciprenaline's enantiomers are reacted with chiral derivatizing reagents (CDRs) to form diastereomers. nih.gov These diastereomers, unlike the original enantiomers, have different physical properties and can be separated using standard, non-chiral chromatography techniques. tandfonline.com Commonly used CDRs include reagents based on 1,5-difluoro-2,4-dinitrobenzene (B51812) (DFDNB) tandfonline.comgyanvihar.org and cyanuric chloride platforms with chiral amino acid auxiliaries. researchgate.net

In the realm of medicinal chemistry, prodrug strategies have been proposed to enhance the therapeutic profile of orciprenaline. One approach involves derivatizing the phenolic hydroxyl groups to protect them against metabolic inactivation, potentially improving bioavailability and duration of action. google.com Another patented strategy describes the creation of structural analogs by modifying the hydroxyl groups with various acyl radicals (from 2 to 5 carbon atoms) to produce compounds with an improved duration of action and a reduced incidence of side effects compared to the parent drug. google.com

Table 2: Derivatization Strategies for Orciprenaline

PurposeReagent/StrategyResulting Compound TypeReference
Analytical EnantioseparationDFDNB-based Chiral ReagentsDiastereomeric derivatives tandfonline.com, gyanvihar.org
Analytical EnantioseparationCyanuric Chloride-based Chiral ReagentsDiastereomeric derivatives researchgate.net
Metabolic ProtectionProdrug derivatization of phenolic groupsBiolabile prodrugs google.com
Improved LongevityAcylation of hydroxyl groupsAcyl-orciprenaline analogs google.com

Stereochemical Analysis and Enantioseparation Methodologies for Orciprenaline

Orciprenaline possesses a single chiral center at the carbon atom bearing the hydroxyl group in the ethylamino side chain. researchgate.net Consequently, it exists as a pair of enantiomers, (R)- and (S)-orciprenaline. researchgate.netresearchgate.net The drug is typically manufactured and administered as a racemic mixture, containing equal amounts of both enantiomers. gyanvihar.org The separation and analysis of these enantiomers are critical for understanding their distinct pharmacological activities.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the enantioseparation of orciprenaline. nih.gov Two main approaches are used:

Direct Methods: These employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. Cyclodextrin-based CSPs, such as sulfobutyl ether β-cyclodextrin, have been successfully used for the direct resolution of orciprenaline. tandfonline.com

Indirect Methods: This approach, as mentioned previously, involves the pre-column derivatization of the enantiomers with a chiral derivatizing reagent (CDR) to form diastereomers, which are then separated on a conventional achiral column, such as a C18 reversed-phase column. tandfonline.comresearchgate.net

Synthesis of Diastereomers for Chiral Resolution

The synthesis of diastereomers is a key step in the indirect enantioseparation of orciprenaline. The process involves reacting the racemic mixture of orciprenaline with an enantiomerically pure chiral derivatizing reagent. For example, new CDRs prepared by substituting a fluorine atom in 1,5-difluoro-2,4-dinitrobenzene (DFDNB) with a pure chiral amine or L-amino acid have been used to create diastereomers of orciprenaline. tandfonline.com The reaction conditions can be optimized for speed and yield; methods include traditional stirring for about 50 minutes at 45°C or using microwave irradiation, which can complete the synthesis in as little as 45-50 seconds. tandfonline.comgyanvihar.org The resulting diastereomers can then be separated and quantified using reversed-phase HPLC with detection at a wavelength of around 340 nm. tandfonline.comgyanvihar.org

Impact of Chirality on Preclinical Pharmacological Profiles

The chirality of orciprenaline has a significant impact on its pharmacological activity. For β2-agonists like orciprenaline, the bronchodilatory activity is predominantly associated with the (R)-enantiomer. researchgate.net In contrast, the (S)-enantiomer is significantly less active. gyanvihar.org The pharmacological effects of orciprenaline are mediated through the stimulation of β2-adrenergic receptors. wikipedia.org This interaction activates the intracellular enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). wikipedia.orgnih.gov The resulting increase in intracellular cAMP levels leads to the relaxation of bronchial smooth muscle, producing the desired bronchodilator effect. wikipedia.org

Preclinical studies in anesthetized dogs have compared the cardiovascular effects of orciprenaline to other beta-agonists. nih.gov These studies showed that intravenous orciprenaline causes an increase in heart rate and, when injected into the iliac artery, increases femoral blood flow, demonstrating its effects on both β1 (heart) and β2 (vasculature) adrenoceptors. nih.gov The differential activity between the enantiomers underscores the importance of stereochemistry in drug action and preclinical evaluation.

Table 3: Preclinical Pharmacological Profile of Orciprenaline Enantiomers

EnantiomerRelative ActivityPrimary MechanismReference
(R)-OrciprenalineHigher bronchodilatory activityβ2-adrenergic receptor agonism researchgate.net
(S)-OrciprenalineLower pharmacological activityβ2-adrenergic receptor agonism gyanvihar.org

Molecular and Cellular Pharmacology of Orciprenaline Sulfate

Characterization of β-Adrenergic Receptor Agonism by Orciprenaline

Orciprenaline's therapeutic effects are primarily mediated through its agonistic activity at β-adrenergic receptors. wikidoc.orgcvpharmacy.in This section explores the specifics of this interaction, including its binding kinetics and receptor subtype selectivity.

Ligand Binding Kinetics and Receptor Affinity Studies

Orciprenaline's interaction with β-adrenergic receptors has been characterized through various studies. It demonstrates competitive binding with β-adrenoceptor antagonists. researchgate.net Research on guinea pig atria and papillary muscles has been conducted to determine the dissociation constants (KA) of orciprenaline. nih.gov These studies, which involved observing the positive inotropic and chronotropic responses to orciprenaline, found no significant difference in its affinity for cardiac β-adrenoceptors in tissues from untreated and reserpine-pretreated animals, despite the latter exhibiting supersensitivity to β-adrenoceptor stimulation. nih.gov

In comparative binding assays using human placental and myometrial membranes, orciprenaline's potency in competing with [3H]-dihydroalprenolol binding was found to be lower than that of several other tocolytic agents, including clenbuterol, fenoterol (B1672521), ritodrine, and isoxsuprine, but greater than terbutaline (B1683087). researchgate.net

Receptor Subtype Selectivity and Specificity Profiling

Orciprenaline is classified as a moderately selective β2-adrenergic receptor agonist. wikipedia.orgwikidoc.org It primarily stimulates the β2-adrenergic receptors located in the smooth muscle of the lungs, uterus, and the vasculature supplying skeletal muscles, while having minimal to no effect on α-adrenergic receptors. drugbank.comwikipedia.org However, its selectivity for β2-receptors over β1-receptors is not absolute, and it does not differentiate between β1- and β2-adrenoceptors to the same extent as more modern β2-agonists like salbutamol (B1663637). service.gov.uknih.gov

Studies in guinea pigs have shown that orciprenaline has similar potency to isoprenaline on cardiac (β1) and vascular (β2) tissues. service.gov.uknih.gov In contrast, salbutamol demonstrates significantly greater selectivity for β2 receptors. service.gov.uk This relative lack of β2-selectivity for orciprenaline can lead to direct stimulation of cardiac β1 receptors, resulting in an increased heart rate. service.gov.uk

Table 1: Comparative Receptor Selectivity of β-Adrenergic Agonists

Compound Primary Receptor Target Relative Selectivity Profile
Orciprenaline β2-Adrenergic Receptor (moderately selective) Shows activity at both β1 and β2 receptors. service.gov.uknih.gov
Isoproterenol (B85558) Non-selective β-Adrenergic Receptor Acts on both β1 and β2 receptors. drugbank.comdrugbank.com
Salbutamol β2-Adrenergic Receptor (selective) Significantly more selective for β2 over β1 receptors. service.gov.uk
Fenoterol β2-Adrenergic Receptor (selective) Considered more β2-selective than orciprenaline. nih.gov

Intracellular Signal Transduction Mechanisms Mediated by Orciprenaline

The binding of orciprenaline to β2-adrenergic receptors initiates a cascade of intracellular events that ultimately lead to its physiological effects. This process is primarily mediated through the activation of adenylyl cyclase and the subsequent modulation of the cyclic AMP pathway.

Adenylyl Cyclase Activation and Cyclic AMP (cAMP) Pathway Modulation

The pharmacological effects of orciprenaline are largely attributable to the stimulation of intracellular adenylyl cyclase through β-adrenergic receptors. drugbank.commedtigo.comwikipedia.org This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic 3',5'-adenosine monophosphate (cAMP). drugbank.comwikipedia.org The resulting increase in intracellular cAMP levels is a key second messenger that mediates the cellular response to orciprenaline. drugbank.comwikipedia.orgmedicaldialogues.in

Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets. patsnap.comnih.gov In airway smooth muscle cells, this leads to the relaxation of the muscle, resulting in bronchodilation. wikipedia.orgnih.gov The increase in cAMP also inhibits the release of inflammatory mediators from mast cells, which are involved in immediate hypersensitivity reactions. drugbank.comwikipedia.orgmedicaldialogues.in

G-Protein Coupled Receptor Kinase (GRK) and Arrestin Signaling Research

G protein-coupled receptors (GPCRs), such as the β2-adrenergic receptor, are regulated by G protein-coupled receptor kinases (GRKs) and arrestins. wjgnet.comnih.gov Following agonist binding and receptor activation, GRKs phosphorylate the receptor, which promotes the binding of arrestins. wjgnet.comnih.gov Arrestin binding uncouples the receptor from its G protein, leading to desensitization of the G protein-mediated signaling pathway. nih.govmdpi.com

Furthermore, β-arrestins can act as scaffolds for downstream signaling kinases, initiating G protein-independent signaling pathways. nih.govmdpi.com Research has shown that β2-adrenergic receptor agonists can enhance the interaction between β-arrestin 2 and IκBα. medchemexpress.commedchemexpress.com This interaction is a key component of the anti-inflammatory effects of these agonists.

Molecular Mechanisms of Anti-Inflammatory Effects of Orciprenaline

Beyond its well-established bronchodilatory effects, orciprenaline also exhibits anti-inflammatory properties. medtigo.commedchemexpress.com These effects are intrinsically linked to its action on the β2-adrenergic receptor and subsequent downstream signaling pathways.

The anti-inflammatory actions of orciprenaline are mediated, at least in part, by the increase in intracellular cAMP levels. drugbank.comwikipedia.org This elevation in cAMP inhibits the release of inflammatory mediators from mast cells. drugbank.comwikipedia.orgmedicaldialogues.in

A key molecular mechanism underlying the anti-inflammatory effects involves the β-arrestin 2 signaling pathway. Studies have demonstrated that treatment with a β2-adrenergic receptor agonist enhances the interaction between β-arrestin 2 and IκBα, an inhibitor of the transcription factor NF-κB. medchemexpress.commedchemexpress.com This enhanced interaction leads to the downregulation of NF-κB, a pivotal regulator of the inflammatory response. medchemexpress.commedchemexpress.com By inhibiting NF-κB, orciprenaline can attenuate the expression of pro-inflammatory genes. Research in diabetic rat models has shown that treatment with metaproterenol (B1677457) (orciprenaline) can attenuate monocyte activation and pro-inflammatory responses in the kidneys and heart. medchemexpress.com

Downregulation of NF-κB Pathway

Recent research has highlighted the anti-inflammatory properties of orciprenaline, specifically its ability to downregulate the nuclear factor-kappa B (NF-κB) pathway. medchemexpress.commedchemexpress.com In preclinical studies involving THP-1 cells and bone marrow macrophages exposed to high glucose, treatment with metaproterenol (the active component of orciprenaline sulfate) led to the downregulation of NF-κB. medchemexpress.commedchemexpress.comchemsrc.com This effect is mediated through the enhancement of β-arrestin2 and its interaction with IκBα, an inhibitor of NF-κB. medchemexpress.comchemsrc.comnih.gov By increasing the expression of β-arrestin2, orciprenaline promotes the sequestration of IκBα, which in turn prevents the activation and nuclear translocation of NF-κB. nih.gov

The table below summarizes the experimental findings on the downregulation of the NF-κB pathway by orciprenaline.

Modulation of Macrophage Activation in Preclinical Models

Orciprenaline has demonstrated the ability to modulate macrophage activation in various preclinical models. nih.gov Macrophage activation is a critical component of the inflammatory response in conditions like diabetes. nih.gov Studies have shown that beta-2 adrenergic receptor agonists, including orciprenaline, can inhibit macrophage activation. nih.gov In a study using Zucker diabetic fatty rats, a 12-week treatment with metaproterenol attenuated monocyte activation and the subsequent pro-inflammatory and pro-fibrotic responses in the kidneys and heart. medchemexpress.commedchemexpress.comchemsrc.com

Furthermore, in vitro experiments with rat bone marrow-derived macrophages showed that metaproterenol decreased the production of tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS). nih.gov Similarly, in THP-1 cells and bone marrow macrophages exposed to high glucose, metaproterenol and another beta-2 agonist, salbutamol, significantly inhibited the expression of pro-inflammatory markers such as MCP-1, TNF-α, and IL-1β. nih.gov These findings suggest that orciprenaline's anti-inflammatory effects are, at least in part, due to its ability to suppress macrophage activation. nih.gov

The table below presents the key findings from preclinical models on macrophage activation.

Interactions with Other Receptor Systems at a Molecular Level

The primary interaction of orciprenaline is with beta-2 adrenergic receptors. wikipedia.orgscbt.com This interaction initiates a G-protein coupled signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels. scbt.com However, the sulfated metabolite of orciprenaline, orciprenaline-3-O-sulfate, which is a major metabolite produced in the gastrointestinal tract, has a significantly different receptor interaction profile. drugbank.com Sulfation at the 3-position of the molecule sterically hinders its binding to beta-2 adrenergic receptors, which substantially reduces its bronchodilatory potency compared to the parent compound.

Compound Names Mentioned in this Article

Preclinical Pharmacokinetics and Biotransformation of Orciprenaline Sulfate

Absorption Dynamics of Orciprenaline Sulfate (B86663) in Animal Models and In Vitro Systems

Preclinical studies in various animal models, including rats, rabbits, dogs, and monkeys, have demonstrated effective absorption of orciprenaline sulfate. rxreasoner.comhres.ca Evidence from these studies indicates that substantial amounts of the compound are recovered in the urine, signifying successful absorption into the systemic circulation. rxreasoner.comhres.camedicaldialogues.in In dogs, the oral absorption of this compound is reported to be approximately five times more efficient than that of isoproterenol (B85558). hres.ca

Studies utilizing radiolabelled this compound in rabbits after intravenous administration showed that the concentration of radioactivity in blood plasma decreased in two distinct phases. hres.camedicaldialogues.in The initial, more rapid phase exhibited a half-life of about 40 minutes, which is thought to represent tissue penetration. hres.caaapharma.ca This is followed by a considerably slower second phase with a half-life of approximately 15 hours. hres.caaapharma.ca Research in rats, rabbits, and man indicates that after oral administration, about 44% of the drug is absorbed; however, a significant first-pass effect reduces bioavailability. nih.gov The major site of this initial metabolism is the gastrointestinal tract, where orciprenaline-3-0-sulfate is produced. drugbank.com

In vitro models, such as those utilizing porcine eyes, have been explored as alternatives to live animal testing for understanding the absorption and distribution of pharmaceutical compounds. mdpi.com Additionally, advanced in vitro systems like lung-on-a-chip and lung organoids are emerging as valuable tools for testing orally inhaled drugs, offering a more complex and physiologically relevant environment than traditional cell cultures. mdpi.com

Table 1: Comparative Oral Absorption in a Canine Model

Compound Relative Oral Absorption
This compound ~5 times greater than Isoproterenol
Isoproterenol Baseline

Table 2: Biphasic Plasma Elimination in Rabbits (Post-Intravenous Administration)

Elimination Phase Half-Life Probable Representation
First Phase ~40 minutes Tissue Penetration
Second Phase ~15 hours Systemic Elimination

Distribution Characteristics of this compound in Biological Systems (Preclinical)

Following absorption, this compound distributes into various tissues, a process influenced by factors such as plasma protein binding and tissue-specific affinity.

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic profile, as only the unbound fraction is pharmacologically active. taylorandfrancis.com For orciprenaline, the fraction unbound in plasma is high, with one source citing it as 90% (or 0.90), indicating low protein binding. drugcentral.org This is consistent with findings for structurally similar β2-agonists like albuterol (7% bound) and terbutaline (B1683087) (14-25% bound), which also exhibit low levels of interaction with plasma proteins. taylorandfrancis.com Studies on the related compound isoprenaline in dog plasma also showed low binding of approximately 14-18%. nih.gov Low plasma protein binding suggests that a large proportion of circulating orciprenaline is free to distribute to target tissues and exert its pharmacological effects. taylorandfrancis.com

Preclinical investigations using radiolabelled orciprenaline in rats have provided insights into its distribution patterns. nih.gov Following intravenous injection, higher concentrations of radioactivity were detected in the lungs, liver, and kidneys compared to the plasma. nih.gov This suggests a significant uptake of the compound or its metabolites into these organs. Furthermore, a higher percentage of the unchanged, parent drug was specifically located in the heart, lungs, and skeletal muscle, which are key sites of action for a β2-adrenergic agonist. nih.gov

Metabolic Pathways and Metabolite Identification of this compound

This compound undergoes significant metabolism, primarily through conjugation reactions, which facilitate its excretion from the body. rxreasoner.commedicaldialogues.in

The primary route of elimination for orciprenaline is through the urine, where it is predominantly found as glucuronic acid conjugates. rxreasoner.comhres.camedicaldialogues.in This process, known as glucuronidation, is a major Phase II metabolic pathway that increases the water solubility of compounds, aiding in their renal clearance. wikipedia.org The metabolism in rats, rabbits, and humans leads to the formation of conjugates with glucuronic acid, likely at one of the phenolic hydroxyl groups. nih.gov

While glucuronidation is a key pathway, sulfate conjugation also plays a role. The major metabolite identified is orciprenaline-3-0-sulfate, which is primarily formed in the gastrointestinal tract during the first-pass effect. drugbank.com Both sulfation and glucuronidation are common conjugation reactions in the metabolism of aromatic compounds and catecholic drugs. nih.govnih.gov

A key structural feature of orciprenaline is its resorcinol (B1680541) nucleus (hydroxyl groups at positions 3 and 5 of the benzene (B151609) ring), which differentiates it from catecholamines like adrenaline and isoproterenol (which have hydroxyl groups at positions 3 and 4). service.gov.uk This structural difference is crucial for its metabolic fate. Orciprenaline is not a substrate for Catechol-O-methyltransferase (COMT), an enzyme that plays a significant role in the degradation of catecholamines. drugbank.comnih.gov The inability of COMT to metabolize orciprenaline contributes to its longer duration of action compared to catecholamine-based bronchodilators. rxreasoner.comservice.gov.uk

Table 3: Summary of this compound Metabolism

Metabolic Process Key Characteristic Metabolite(s) Primary Site
Sulfate Conjugation Major first-pass metabolic route Orciprenaline-3-O-sulfate Gastrointestinal Tract
Glucuronidation Primary pathway for excretion Glucuronic acid conjugates Liver
COMT Metabolism Not a substrate Not applicable Not applicable

Excretion Profiles of this compound and Its Metabolites (Preclinical)

Preclinical studies investigating the excretion of this compound have been conducted in several animal species, including rats, rabbits, and monkeys, to characterize the routes and forms of its elimination from the body. These studies have consistently demonstrated that the primary route of excretion for orciprenaline and its metabolites is through the urine. nih.govnih.gov

Following administration, this compound undergoes significant biotransformation, with the parent compound being extensively metabolized into more water-soluble forms to facilitate its removal. The predominant metabolites identified in preclinical species are conjugates of the parent drug. Specifically, in rats and rabbits, orciprenaline is mainly excreted as glucuronic acid conjugates. nih.gov This conjugation process, a common phase II metabolic pathway, increases the polarity of the drug, thereby promoting its renal clearance.

Animal studies have indicated good absorption of orciprenaline, with substantial amounts of the administered dose being recovered in the urine, primarily as its conjugated metabolites. nih.gov While detailed quantitative data from mass balance studies in preclinical species are not extensively detailed in the available literature, the consistent finding points towards efficient renal excretion of the metabolized drug.

Interestingly, some species-specific differences in metabolism and excretion have been noted. For instance, studies in cats have shown that this species does not metabolize orciprenaline to any significant extent, suggesting a different metabolic handling of the compound compared to rodents and primates. nih.gov

Advanced Analytical Methodologies for Orciprenaline Sulfate Research

Chromatographic Techniques for Quantitative Determination and Purity Assessment

Chromatographic methods are fundamental in separating and quantifying orciprenaline sulfate (B86663) in various matrices, from pharmaceutical formulations to biological fluids. These techniques offer high resolution and sensitivity, making them indispensable for purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of orciprenaline sulfate. researchgate.net The development of robust HPLC methods is crucial for ensuring the quality and consistency of pharmaceutical products. ijsrst.com A Quality by Design (QbD) approach has been successfully applied to develop a simple, precise, and accurate HPLC method for this compound. jgtps.com

One such method was developed using a Phenomenex ODS C-18 column (150mm x 4.6mm, 5μm). jgtps.com The optimized mobile phase consisted of a mixture of 0.01% triethylamine (B128534) (TEA) in water and acetonitrile (B52724) (ACN) in an 82:18 v/v ratio, with the pH adjusted to 7.0. jgtps.com With a flow rate of 1 ml/min and UV detection, the retention time for this compound was found to be 4.767 minutes. jgtps.com

Method validation according to International Council on Harmonisation (ICH) guidelines demonstrated excellent linearity in the concentration range of 10-200 μg/ml, with a correlation coefficient (R²) of 0.997. jgtps.com The sensitivity of the method was confirmed with a Limit of Detection (LOD) of 0.10 μg/ml and a Limit of Quantitation (LOQ) of 0.31 μg/ml. jgtps.com Recovery studies showed high accuracy, with values ranging from 100.02% to 100.05%. jgtps.com Another study focused on the enantioseparation of orciprenaline's diastereomers using a C18 column with a mobile phase of acetonitrile and aqueous trifluoroacetic acid (TFA), demonstrating the versatility of HPLC in chiral analysis. gyanvihar.org

Table 1: Summary of HPLC Method Parameters for this compound Analysis

Parameter Details
Column Phenomenex ODS C-18 (150mm X 4.6mm, 5μm) jgtps.com
Mobile Phase 0.01% TEA in water: Acetonitrile (82:18 v/v), pH 7.0 jgtps.com
Flow Rate 1.0 ml/min jgtps.com
Detection UV Detector jgtps.com
Retention Time 4.767 minutes jgtps.com
Linearity Range 10-200 μg/ml jgtps.com
Correlation Coefficient (R²) 0.997 jgtps.com
Limit of Detection (LOD) 0.10 μg/ml jgtps.com
Limit of Quantitation (LOQ) 0.31 μg/ml jgtps.com
Accuracy (% Recovery) 100.02% - 100.05% jgtps.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the determination of orciprenaline, particularly in biological samples like human plasma. nih.gov Due to the low volatility of orciprenaline, derivatization is a necessary step to improve its chromatographic behavior. mdpi.com

A validated GC-MS method for quantifying orciprenaline and terbutaline (B1683087) in human plasma is based on stable isotope dilution with negative ion chemical ionization mass spectrometry. nih.gov This highly sensitive method allows for the measurement of orciprenaline concentrations as low as 100 pg/ml using a 1 ml plasma sample. nih.gov

For applications in doping control, a comprehensive screening method using GC-MS with electron impact ionization has been developed. nih.gov This procedure involves a specific derivatization step where orciprenaline, along with other beta-2 agonists like fenoterol (B1672521) and terbutaline, is converted into a tetrahydroisoquinoline derivative using formaldehyde. nih.gov This derivatization enhances the gas chromatographic and mass spectrometric properties of the compounds, allowing for a detection limit of 10 ng/ml in human urine. nih.gov

Spectroscopic and Spectrophotometric Approaches for this compound Analysis

Spectroscopic and spectrophotometric methods provide rapid and cost-effective alternatives for the analysis of this compound. These techniques are based on the interaction of the molecule with electromagnetic radiation.

UV-Visible spectrophotometry is a straightforward analytical technique used for the quantification of this compound. The selection of an appropriate detection wavelength is determined by scanning a solution of the compound, typically in the mobile phase, across a range of 200-400 nm. jgtps.com

A colorimetric method has been proposed for the determination of this compound in pharmaceutical dosage forms. nih.govoup.com This method relies on the nitrosation of the drug using sodium nitrite (B80452) and hydrochloric acid. The subsequent addition of sodium hydroxide (B78521) intensifies the color of the resulting product. nih.govoup.com The concentration is measured by taking the difference between the absorption values in acidic and alkaline media. nih.gov This difference spectrophotometry method was found to be accurate and precise, adhering to Beer's law over a concentration range of 2-28 μg/mL. nih.govoup.com

Spectrofluorimetry offers a highly sensitive approach for the determination of this compound. nih.govresearchgate.net This technique leverages the native fluorescence of the orciprenaline molecule, eliminating the need for chemical reagents. nih.gov The method involves measuring the relative fluorescence intensity at an emission wavelength of 310 nm after excitation at 224 nm in an acidic pH environment. nih.govresearchgate.net

The method has been validated for use in various matrices, including water, acetonitrile, and spiked human plasma and urine. nih.gov The calibration curves demonstrated excellent linearity over ranges of 30.0-400.0 ng/ml in water and 10.0-240.0 ng/ml in acetonitrile. nih.gov The ultra-sensitivity of this approach is highlighted by its low detection limits, which are as low as 3.3 ng/ml in water and 3.1 ng/ml in acetonitrile. nih.govresearchgate.net This high sensitivity and accuracy make it suitable for analyzing orciprenaline in both pharmaceutical formulations and biological fluids. nih.gov

Table 2: Summary of Spectrofluorimetric Method Parameters for this compound Analysis

Parameter Details (in Water) Details (in Acetonitrile)
Principle Native Fluorescence at Acidic pH nih.gov Native Fluorescence at Acidic pH nih.gov
Excitation Wavelength (λex) 224 nm nih.gov 224 nm nih.gov
Emission Wavelength (λem) 310 nm nih.gov 310 nm nih.gov
Linearity Range 30.0 - 400.0 ng/ml nih.gov 10.0 - 240.0 ng/ml nih.gov
Limit of Detection (LOD) 3.3 ng/ml nih.gov 3.1 ng/ml nih.gov
Application Pharmaceuticals, Spiked Human Plasma & Urine nih.gov Pharmaceuticals, Spiked Human Plasma & Urine nih.gov

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques used primarily for the structural elucidation and confirmation of the this compound molecule. While chromatographic and other spectroscopic methods are used for quantification, NMR and IR provide definitive information about the compound's chemical structure.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the this compound molecule. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of specific bonds. For orciprenaline, this includes bands for the hydroxyl (-OH) groups of the resorcinol (B1680541) ring, the secondary amine (-NH) group, and the alcoholic hydroxyl group, as well as vibrations associated with the aromatic ring. The presence of the sulfate counter-ion would also be confirmed by its characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy , including both ¹H NMR (proton) and ¹³C NMR (carbon-13), provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectra show distinct signals for each unique proton in the molecule. The chemical shift of these signals, their splitting patterns (multiplicity), and their integration values allow for the precise assignment of protons to their positions in the orciprenaline structure, such as the protons on the aromatic ring, the methine proton adjacent to the hydroxyl group, the methylene (B1212753) protons, and the protons of the isopropyl group.

¹³C NMR spectra provide information about the carbon skeleton, with each unique carbon atom giving a distinct signal. This helps to confirm the number and types of carbon atoms (e.g., aromatic, aliphatic) in the molecule.

Together, these spectroscopic techniques provide an unambiguous confirmation of the identity and structure of this compound, serving as a crucial tool for reference standard characterization and chemical synthesis verification.

Electrochemical and Flow Injection Analysis (FIA) Systems for Orciprenaline Detection

Flow Injection Analysis (FIA) is an automated analytical technique where a sample is injected into a continuously flowing carrier stream. wikipedia.orglibretexts.org This method has been successfully adapted for the determination of this compound, offering a rapid and cost-effective alternative to more complex chromatographic techniques. tandfonline.comtandfonline.com A notable system developed for orciprenaline analysis utilizes a dual-detector setup, combining potentiometric and spectrophotometric measurements sequentially. tandfonline.comingentaconnect.comtandfonline.com In this configuration, the sample is injected into the carrier stream and first passes through a potentiometric detector before proceeding to a spectrophotometric detector. tandfonline.comtandfonline.com This dual-detection approach enhances the analytical capabilities of the system, leveraging the strengths of both techniques to improve selectivity and detection limits. tandfonline.comtandfonline.com The entire process is automated, allowing for high sample throughput and reproducible analysis under precisely controlled conditions. wikipedia.orglibretexts.org

Sequential Spectrophotometric Detection in FIA

A specific reaction used for orciprenaline involves its interaction with phosphomolybdic acid in an alkaline medium. tandfonline.comingentaconnect.comtandfonline.com This reaction forms a distinct blue complex, which is quantitatively measured at a wavelength of 670 nm. tandfonline.comtandfonline.com This spectrophotometric approach is highly sensitive but can be less selective than potentiometry. tandfonline.com By using it in sequence with the ISE, the system benefits from the ISE's selectivity while overcoming its detection limit limitations. tandfonline.comtandfonline.com The combination of the two detectors in a single FIA manifold provides a more robust and comprehensive analysis of this compound. tandfonline.comtandfonline.com

Method Validation for Research Applications (e.g., accuracy, precision, LOD, LOQ)

Analytical method validation is crucial to ensure that a specific method is suitable for its intended purpose, providing reliable and consistent data. jddtonline.info For research applications involving this compound, validation is performed according to established guidelines, assessing parameters such as accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). jgtps.comscispace.com

Accuracy is determined by recovery studies, which measure how much of the analyte is detected relative to the amount known to be present. jgtps.com For the sequential FIA method, accuracy was assessed by analyzing samples of pure orciprenaline, pharmaceutical tablets, and spiked plasma and urine samples. The recovery values were consistently high, ranging from 98.83% to 100.93% for the potentiometric detector and 99.12% to 100.92% for the spectrophotometric detector, indicating excellent accuracy across different matrices. tandfonline.comtandfonline.com Another study using an LC-MS/MS method reported accuracy between 96.47% and 108.97%. thepharmajournal.com

Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). jgtps.com For an LC-MS/MS bioanalytical method, intra-day precision for orciprenaline was found to be between 1.63% and 4.65%, while inter-day precision ranged from 3.65% to 11.06%, demonstrating good repeatability. thepharmajournal.com

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. scielo.brLimit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. scielo.br For an HPLC method, the LOD for this compound was determined to be 0.10 µg/ml, and the LOQ was 0.31 µg/ml. jgtps.com An LC-MS/MS method established a lower limit of quantification of 1.000 ng/mL in rat plasma. thepharmajournal.com

Analytical MethodParameterValueReference
FIA with Potentiometric DetectionAccuracy (Recovery %)98.83% - 100.93% tandfonline.comtandfonline.com
LOD6.3 × 10⁻⁴ M tandfonline.comtandfonline.com
FIA with Spectrophotometric DetectionAccuracy (Recovery %)99.12% - 100.92% tandfonline.comtandfonline.com
LC-MS/MSAccuracy (%)96.47% - 108.97% thepharmajournal.com
Intra-day Precision (%RSD)1.63% - 4.65% thepharmajournal.com
Inter-day Precision (%RSD)3.65% - 11.06% thepharmajournal.com
LOQ1.000 ng/mL thepharmajournal.com
HPLCAccuracy (Recovery %)100.02% - 100.05% jgtps.com
LOD0.10 µg/mL jgtps.com
LOQ0.31 µg/mL jgtps.com

Application of Reference Standards in this compound Research

In the research and analysis of this compound, the use of certified reference standards is fundamental for ensuring the accuracy, reliability, and validity of experimental results. sigmaaldrich.com A reference standard is a highly purified compound that is used as a measurement base for identification, purity tests, or assays of pharmaceutical products. sigmaaldrich.com

This compound European Pharmacopoeia (EP) Reference Standards are intended for use in laboratory tests as prescribed in the EP monographs. sigmaaldrich.com These primary pharmaceutical standards are supplied by authorized bodies like the European Directorate for the Quality of Medicines & HealthCare (EDQM) and are used to calibrate analytical instruments, validate analytical methods, and as a benchmark for quantifying the compound in various samples. sigmaaldrich.com By comparing the analytical response of the test sample to that of the reference standard, researchers can confidently identify and quantify this compound, ensuring that the results are traceable and comparable across different laboratories. sigmaaldrich.com

Advanced Pharmaceutical Research and Development of Orciprenaline Sulfate Delivery Systems Preclinical Focus

Development of Novel Formulations for Targeted Release or Enhanced Bioavailability

The development of advanced drug delivery systems for orciprenaline sulfate (B86663) aims to overcome the limitations of conventional dosage forms. researchgate.net By creating novel formulations, researchers seek to provide a rapid onset of action and enhance the drug's bioavailability by bypassing the extensive first-pass metabolism that occurs with oral administration. ijper.orgiomcworld.org

Fast-dissolving oral films (FDFs) represent a promising approach for the rapid delivery of orciprenaline sulfate. iomcworld.org These thin, flexible films, when placed in the oral cavity, disintegrate quickly in saliva, allowing the drug to be absorbed directly through the oral mucosa into the bloodstream. researchgate.net This transmucosal pathway helps circumvent the gastrointestinal tract and first-pass metabolism in the liver, potentially leading to a faster onset of action and improved bioavailability. ijper.orgresearchgate.net

In a notable study, FDFs of this compound were prepared using the solvent casting method with Hydroxypropyl Methylcellulose (HPMC) E15 and HPMC E50 as film-forming polymers and polyethylene glycol as a plasticizer. ijper.org The research aimed to formulate a film that could provide quick relief for conditions like asthma by ensuring rapid drug release. ijper.orgijper.org The prepared films were evaluated for various parameters, and an optimized formulation, F2, was identified based on its superior mechanical properties, drug content, and rapid disintegration and release profiles. ijper.org

Table 1: Composition of Selected this compound Fast-Dissolving Film Formulations

Formulation Code Polymer Polymer Concentration (% w/w) Plasticizer (% w/w of polymer)
F1 HPMC E15 2 10
F2 HPMC E15 4 10
F5 HPMC E50 2 10
F6 HPMC E50 4 10

Data sourced from a study on the development of fast-dissolving oral films of Orciprenaline Sulphate. ijper.org

Pulsatile drug delivery systems (PDDS) are engineered to release a drug after a predetermined lag time, which is particularly beneficial for diseases that follow a circadian rhythm, such as nocturnal asthma. ijpsi.orgijpras.com For this compound, the goal is to administer the dosage at bedtime and have the drug release in the early morning hours when asthma symptoms are often most severe. researchgate.netresearchgate.net

Preclinical research has focused on developing pulsatile tablets consisting of a drug-containing core and a pH-sensitive polymer coating. researchgate.net The core tablet is prepared by direct compression, and the outer coating is designed to prevent drug release in the acidic environment of the stomach. researchgate.netresearchgate.net As the tablet moves into the higher pH of the intestine, the coating dissolves, leading to the rapid disintegration of the core and release of the drug. researchgate.net

One line of research involved creating core tablets of this compound and coating them with pH-sensitive polymers like Eudragit S-100 and Eudragit L-100. researchgate.net The study aimed to delay the drug's release to manage nocturnal asthma symptoms effectively. ijpsi.orgresearchgate.net The amount of coating was varied to control the lag time before drug release. researchgate.net

Ex Vivo Permeation Studies of this compound Formulations

Ex vivo permeation studies use excised animal tissues to predict the absorption of a drug in humans. nih.gov These studies are a crucial step between in vitro testing and in vivo clinical trials. researchgate.net For oral films, porcine oral mucosa is often used due to its similarity to human tissue. ijper.orgresearchgate.net

In the research on this compound FDFs, an ex vivo permeation study was conducted using porcine oral mucosa mounted in a Franz diffusion cell. ijper.org The optimized formulation, F2, was tested to determine the amount of drug that could permeate through the mucosal tissue. The study found that 93.9% of the this compound permeated through the membrane within 60 minutes. ijper.org This high level of permeation supports the potential of the FDF formulation to enhance the bioavailability of the drug by facilitating rapid absorption through the oral mucosa. ijper.orgijper.org

Table 3: List of Compounds

Compound Name
This compound
Eudragit L-100
Eudragit S-100
Hydroxypropyl Methylcellulose (HPMC) E15
Hydroxypropyl Methylcellulose (HPMC) E50
Polyethylene Glycol
Sodium Starch Glycolate
Citric Acid
Sodium Saccharine

Microstructural Analysis of Pharmaceutical Formulations (e.g., SEM)

In the preclinical development of advanced drug delivery systems for this compound, microstructural analysis is a critical step to ensure the quality and performance of the formulation. Techniques such as Scanning Electron Microscopy (SEM) are employed to investigate the surface morphology and topography of these formulations. This analysis provides valuable insights into the physical characteristics of the delivery system, which can influence its dissolution rate, bioavailability, and stability.

One area of focus in the preclinical research of this compound has been the development of fast-dissolving oral films. These films are designed to disintegrate rapidly in the oral cavity, allowing for quick absorption of the drug. The microstructural properties of these films are paramount to their function.

A study on the development of fast-dissolving oral films of this compound utilized SEM to characterize the surface morphology of the prepared formulations. ijper.org The films were formulated using the solvent casting method with HPMC E15 and HPMC E50 as film-forming polymers and polyethylene glycol as a plasticizer. ijper.org For the SEM analysis, film samples were mounted on an SEM sample slab with double-sided adhesive tape. ijper.org To enhance conductivity for a clearer image, the samples were coated with a 200Å layer of gold under reduced pressure (0.001 Torr) for 5 minutes using an ion sputtering device. ijper.org

The investigation via visual inspection and SEM revealed that the prepared films had a good physical appearance and were homogenous, without any flaws or imperfections. ijper.org The surface of the optimized film formulation was observed to be uniform, a key characteristic for consistent drug release.

The detailed findings from the microstructural analysis of the fast-dissolving oral films containing this compound are summarized in the table below.

Formulation ComponentAnalytical TechniqueKey Microstructural FindingsReference
This compoundScanning Electron Microscopy (SEM)The optimized fast-dissolving oral film exhibited a uniform and homogenous surface morphology. Visual and microscopic inspection showed no flaws or imperfections in the prepared films. ijper.org

This level of detailed microstructural characterization is fundamental in the preclinical stages of pharmaceutical development. It ensures that the formulation has the desired physical properties to achieve the intended therapeutic effect. The uniform and smooth surface of the this compound oral films, as observed through SEM, is indicative of a well-formulated product with the potential for predictable and reproducible performance.

Q & A

Q. What steps should be taken to conduct a systematic review of this compound’s mechanism of action?

  • Methodological Answer : Define search strings (e.g., "this compound AND β-adrenoceptor AND signaling") across PubMed, Scopus, and Web of Science. Screen results using PRISMA guidelines, categorizing findings into mechanistic themes (e.g., cAMP activation, receptor desensitization). Critical appraisal tools (e.g., SYRCLE for animal studies) assess bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.